4-Cyanopyrimidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3N3O2 |
|---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
4-cyanopyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-3-4-1-2-8-5(9-4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
JBOMLAHHZYFYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C#N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 4 Cyanopyrimidine 2 Carboxylic Acid and Analogues
De Novo Synthetic Approaches to the Pyrimidine (B1678525) Core
The foundational step in the synthesis of 4-cyanopyrimidine-2-carboxylic acid is the construction of the pyrimidine ring itself. De novo synthesis, which builds the heterocyclic core from simpler, acyclic precursors, is the principal strategy employed.
Cyclocondensation Reactions in Pyrimidine Formation
Cyclocondensation reactions are the most common and versatile methods for assembling the pyrimidine ring. These reactions typically involve the condensation of a 1,3-dielectrophilic component with a compound containing an N-C-N fragment, such as an amidine or urea (B33335). mdpi.comnih.gov
A prevalent approach is the reaction of a β-dicarbonyl compound or its synthetic equivalent with an amidine. organic-chemistry.org For instance, appropriately substituted β-keto esters or β-dialdehydes can react with amidines under acidic or basic conditions to yield the pyrimidine core. The choice of substituents on both the 1,3-dicarbonyl component and the amidine dictates the substitution pattern of the resulting pyrimidine ring.
Multi-component reactions have also emerged as powerful tools for the one-pot synthesis of highly substituted pyrimidines. mdpi.comgrowingscience.com These strategies, which can involve three or four different starting materials, offer a high degree of molecular diversity and atom economy. For example, a three-component reaction of an aldehyde, malononitrile, and an amidine can lead to the formation of a pyrimidine-5-carbonitrile derivative. growingscience.com
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Two-component Cyclocondensation | β-Keto ester, Amidine | Ultrasound irradiation | Highly substituted 4-pyrimidinols | organic-chemistry.org |
| Three-component Reaction | Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe3O4 particles | Pyrimidine-5-carbonitrile derivatives | growingscience.com |
| Four-component Annulation | Aryl methyl ketone, Benzaldehyde, Aromatic nitrile, Hydroxylamine (B1172632) | Microwave irradiation, Solvent-free | 2,4,6-Triarylpyrimidines | mdpi.com |
Strategies for Regioselective Functionalization of Pyrimidine Rings
Once the pyrimidine core is formed, the introduction of substituents at specific positions is crucial. The electronic nature of the pyrimidine ring, with its electron-deficient carbon atoms at positions 2, 4, and 6, dictates the regioselectivity of many functionalization reactions.
Electrophilic substitution on an unsubstituted pyrimidine ring is generally difficult but, when it occurs, it favors the C5 position. growingscience.com However, the presence of activating or directing groups can significantly influence the position of substitution.
For the synthesis of this compound, functionalization at the C2 and C4 positions is paramount. Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing functionalities at these electron-deficient centers. Halogenated pyrimidines, such as 2,4-dichloropyrimidine, are common precursors, where the chlorine atoms can be sequentially and regioselectively displaced by various nucleophiles. unifr.ch
Recent advances have also focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.govacs.orgresearchgate.net For instance, methods for the C2-selective amination of pyrimidines have been developed, offering a more direct route to 2-aminopyrimidine (B69317) derivatives. acs.orgresearchgate.net Similarly, strategies for the C4-alkylation of pyridines, which can be conceptually extended to pyrimidines, provide a direct entry to C4-functionalized heterocycles. nih.govchemrxiv.org
| Functionalization Strategy | Target Position(s) | Key Features | Reference(s) |
| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 | Utilizes halo-pyrimidines as precursors for sequential displacement. | unifr.ch |
| Direct C-H Amination | C2 | Enthalpy-controlled nucleophilic functionalization for high regioselectivity. | acs.orgresearchgate.net |
| Direct C-H Cyanation | Various | One-pot protocol using triflic anhydride (B1165640) activation followed by cyanide addition. | nih.gov |
| Minisci-type Decarboxylative Alkylation | C4 | Blocking group strategy enables regioselective C4-alkylation. | nih.govchemrxiv.org |
Targeted Introduction of Carboxylic Acid and Nitrile Moieties
With the pyrimidine core in hand, the next critical phase is the introduction of the carboxylic acid and nitrile functionalities at the C2 and C4 positions, respectively.
Hydrolysis Pathways for Nitrile-to-Carboxylic Acid Conversion
The hydrolysis of a nitrile group to a carboxylic acid is a well-established transformation that can be carried out under either acidic or basic conditions. organic-chemistry.org This method is particularly relevant if a cyano group is introduced at the C2 position as a precursor to the carboxylic acid.
Basic hydrolysis of a cyanopyrimidine, for example, 4-amino-5-cyano-2-(2'-hydroxyethyl)pyrimidine, has been shown to yield the corresponding carboxylic acid. rsc.org The reaction typically involves heating the nitrile with an aqueous base, such as sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt.
Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. Nitrilase enzymes can directly convert nitriles to carboxylic acids. organic-chemistry.org
| Hydrolysis Condition | Reagents | Intermediate | Final Product | Reference(s) |
| Acidic | Dilute HCl, Heat | Amide | Carboxylic acid, Ammonium (B1175870) salt | organic-chemistry.org |
| Basic | NaOH(aq), Heat | Carboxylate salt | Carboxylic acid (after acidification) | rsc.org |
| Enzymatic | Nitrilase | - | Carboxylic acid | organic-chemistry.org |
Carboxylation and Cyanation Methodologies
Directly introducing the carboxylic acid and cyano groups onto the pyrimidine ring are alternative and potentially more efficient strategies.
Cyanation: The introduction of a cyano group can be achieved through various methods. wikipedia.org For heteroaromatics, palladium-catalyzed cyanation of aryl halides is a common approach. wikipedia.org More recently, direct C-H cyanation methods have gained prominence. A one-pot protocol involving triflic anhydride activation of the N-heterocycle followed by the addition of a cyanide source has proven effective for a range of 6-membered nitrogen-containing heterocycles, including pyrimidines. nih.gov Nickel-catalyzed reductive cyanation of aryl halides using a stable, non-toxic cyanating reagent also provides a safer alternative to traditional methods. organic-chemistry.org The displacement of a suitable leaving group, such as a sulfinate, at the C2 position with potassium cyanide is another viable route to obtain 2-cyanopyrimidines. researchgate.netmdpi.com
Carboxylation: Direct carboxylation of the pyrimidine ring is more challenging. However, lithiation of a halogenated pyrimidine followed by quenching with carbon dioxide can be a feasible route. Alternatively, a carboxyl group can be installed via the oxidation of a methyl or formyl group, which can be introduced through various synthetic methods.
| Functional Group Introduction | Methodology | Reagents/Catalyst | Key Features | Reference(s) | | --- | --- | --- | --- | | Cyanation | Direct C-H Cyanation | Triflic anhydride, Cyanide source | One-pot, suitable for late-stage functionalization. | nih.gov | | Cyanation | Nickel-Catalyzed Reductive Coupling | NiBr2(bpy)·xH2O, Zn(0), MPMN | Uses a non-toxic cyanide source. | organic-chemistry.org | | Cyanation | Nucleophilic Displacement | KCN | Displacement of a sulfinate leaving group. | researchgate.netmdpi.com | | Carboxylation | From a Nitrile | Acid or base hydrolysis | Two-step process via a nitrile intermediate. | organic-chemistry.orgrsc.org |
Advanced Synthetic Strategies
Modern synthetic organic chemistry continuously provides novel and more efficient methodologies for the construction of complex molecules. For the synthesis of this compound and its analogues, several advanced strategies can be envisioned.
A "deconstruction-reconstruction" approach offers a unique way to diversify pyrimidine cores. nih.gov This strategy involves the ring-opening of a pyrimidine to form a more reactive intermediate, which can then be modified and subsequently cyclized to form a new, more complex pyrimidine derivative. This allows for the introduction of functional groups that might be difficult to install using traditional methods.
Microwave-assisted organic synthesis has also been shown to accelerate many of the classical pyrimidine-forming reactions, often leading to higher yields and shorter reaction times. mdpi.comorganic-chemistry.org This technique can be applied to both the initial cyclocondensation step and subsequent functionalization reactions.
Furthermore, the development of novel catalysts, such as iridium-pincer complexes for multi-component reactions, continues to expand the toolkit for synthesizing polysubstituted pyrimidines with high regioselectivity and efficiency. mdpi.com
Catalytic and Organometallic Approaches
Catalytic and organometallic methods offer efficient and selective routes to cyanopyrimidine and cyanopyridine structures. These approaches often involve the activation of C-H or C-X bonds to facilitate the introduction of the key cyano and carboxylic acid functionalities.
A notable catalytic method involves the synthesis of 4-chloropyridine-2-carboxylic acid chloride, a direct precursor, from a pyridine-2-carboxylic acid derivative. In a patented industrial process, the reaction with thionyl chloride is efficiently catalyzed by bromine, allowing the product to be obtained in high yield and purity. google.com For analytical purposes, the unstable acid chloride product is often converted into its more stable methyl ester before analysis by HPLC. google.com
Another advanced, metal-free organometallic approach has been developed for the synthesis of C-4 substituted pyridine (B92270) derivatives. This method utilizes a pyridine-boryl radical, generated in situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron (B136004) (B₂pin₂). This radical species then participates in a radical addition and C-C coupling mechanism with α,β-unsaturated ketones, demonstrating a novel way to functionalize the pyridine ring at the C-4 position. acs.org
The synthesis of 2-cyanopyrimidines can also be achieved through a multi-step sequence starting from 4,6-dichloro-2-(methylthio)pyrimidine. This route involves the oxidation of the thioether to a sulfone, which creates a good leaving group that is subsequently displaced by a cyanide source like KCN. mdpi.comresearchgate.net
| Target/Analogue | Starting Material | Key Reagents | Catalyst | Outcome | Reference |
|---|---|---|---|---|---|
| 4-Chloropyridine-2-carboxylic acid chloride | Pyridine-2-carboxylic acid derivative | Thionyl chloride | Bromine | High yield and purity of the acid chloride. | google.com |
| 4-Substituted Pyridine Derivatives | 4-Cyanopyridine, α,β-unsaturated ketones | Bis(pinacolato)diboron (B₂pin₂) | Metal-free (radical initiator may be used) | Formation of a pyridine-boryl radical for C-4 functionalization. | acs.org |
| 4-Chloro-6-methoxypyrimidine-2-carbonitrile | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | m-CPBA (oxidation), KCN (cyanation) | None specified | Two-step conversion via a sulfone intermediate. Yield of 27% for the cyanation step. | mdpi.com |
| 4,6-Dimethoxypyrimidine-2-carbonitrile | 4,6-Dimethoxy-2-(methylthio)pyrimidine | m-CPBA (oxidation), KCN (cyanation) | None specified | Two-step conversion via a sulfone intermediate. Yield of 83% for the cyanation step. | mdpi.com |
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of heterocyclic compounds structurally related to cyanopyrimidines, several green protocols have been developed.
One exemplary green method is the one-pot, multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. This reaction utilizes pyridine-2-carboxylic acid (P2CA) as a recyclable and sustainable organocatalyst. nih.gov The reaction proceeds efficiently in a benign water-ethanol solvent mixture under reflux conditions, achieving high yields in short reaction times. nih.gov The catalyst demonstrates dual acid-base behavior, which is crucial for driving the reaction forward. nih.gov This process boasts excellent green metrics, including a high Atom Economy (AE) and a low E-factor, confirming its eco-friendly nature. nih.gov The catalyst can be recovered from the aqueous reaction mixture and reused for multiple cycles without a significant loss of activity. nih.gov
Another strategy aligned with green chemistry is the use of boronic acid catalysts for direct amide formation, a key reaction for producing various derivatives. rsc.org This approach avoids the need for traditional coupling reagents, which often generate stoichiometric waste.
| Reaction | Catalyst | Solvent | Key Green Features | Green Metrics | Reference |
|---|---|---|---|---|---|
| Synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives | Pyridine-2-carboxylic acid (15 mol%) | Water-EtOH (1:1) | Recyclable catalyst, benign solvent, one-pot procedure, short reaction times. | Atom Economy (AE): 99.36%, E-factor: 16.68 | nih.gov |
| Direct Amide Formation | N,N-di-isopropylbenzylamine-2-boronic acid | Various (optimized via DoE) | Avoids stoichiometric coupling reagents, ambient conditions. | Not specified | rsc.org |
Multicomponent Reaction (MCR) Strategies for Complex Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov
A notable MCR strategy is the synthesis of 6-amino-4-(aryl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. These complex cyanopyridone structures are assembled in a one-pot reaction involving an aniline (B41778) derivative, various aromatic aldehydes, and malononitrile, using piperidine (B6355638) as a catalyst. nih.gov This approach allows for significant structural diversity by simply varying the aldehyde and aniline building blocks. nih.gov
Isocyanide-based MCRs, such as the Ugi-4CR and Passerini-3CR, are also powerful tools for creating libraries of diverse compounds. These reactions can incorporate building blocks containing nitrile and carboxylic acid functionalities to produce complex, scaffold-diverse electrophiles. nih.gov For instance, an α-cyano cyclopropyl (B3062369) carboxylic acid has been successfully used in an MCR to produce a spirocyclic product, demonstrating the compatibility of the cyano group in these transformations. nih.gov
Furthermore, MCRs have been employed to synthesize highly functionalized γ-lactam derivatives from the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives, showcasing the ability to construct different heterocyclic cores. mdpi.com
| Reaction Type | Key Components | Resulting Scaffold | Reference |
|---|---|---|---|
| Piperidine-catalyzed condensation | Aniline derivative, aromatic aldehyde, malononitrile | 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | nih.gov |
| Ugi four-component reaction (U-4CR) | Carboxylic acid, primary amine, formaldehyde, isocyanide | α-acylamino amide derivatives | nih.gov |
| Passerini three-component reaction (P-3CR) | Carboxylic acid, aldehyde, isocyanide | α-acyloxy amide derivatives | nih.govnih.gov |
| Acid-promoted condensation | Aromatic amine, aldehyde, pyruvate derivative | 3-Amino-1,5-dihydro-2H-pyrrol-2-one (γ-lactam) | mdpi.com |
Purification and Isolation Techniques for Research-Scale Synthesis
The purification and isolation of this compound and its analogues are critical steps to ensure the final product's identity and purity for subsequent applications. The techniques employed are standard for modern organic chemistry laboratories and are chosen based on the physical properties of the target compound and its impurities.
Crystallization and Precipitation: This is a widely used method for solid compounds. Products can be isolated by cooling a hot, saturated solution, a technique successfully used with ethanol (B145695) as a solvent. d-nb.info Alternatively, precipitation can be induced by adding the reaction mixture to a non-solvent, such as pouring it into ice water, which causes the solid product to crash out. nih.gov
Filtration: Once a solid product has been formed, either through crystallization or precipitation, it is typically collected by simple filtration. The solid is then washed with a suitable solvent, such as methanol (B129727), to remove residual impurities. nih.govnih.gov
Solvent Extraction and Washing: For reactions worked up in solution, liquid-liquid extraction is a common purification step. For example, after quenching a reaction with water, the product can be extracted into an organic solvent like dichloromethane (B109758) (DCM). chemicalbook.com The combined organic layers are often washed with brine to remove water and then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed. chemicalbook.com
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is the method of choice. chemicalbook.com This technique separates compounds based on their differential polarity, allowing for the isolation of highly pure products. chemicalbook.com
Distillation: While less common for high-melting solids like carboxylic acids, distillation can be used to purify volatile starting materials or lower-melting intermediates, such as the related compound 4-cyanopyridine. chemicalbook.com
Derivatization for Analysis: In cases where the final product is unstable, such as with 4-chloropyridine-2-carboxylic acid chloride, it can be converted into a more stable derivative (e.g., a methyl ester) specifically for the purpose of analysis by techniques like HPLC. google.com
| Technique | Description | Context/Example | Reference |
|---|---|---|---|
| Crystallization/Precipitation | Isolation of a solid product from a solution by altering solubility (e.g., cooling or adding a non-solvent). | Crystals obtained by cooling an ethanol solution; product precipitated by pouring into ice water. | nih.govd-nb.info |
| Filtration and Washing | Separating a solid from a liquid and washing it to remove soluble impurities. | Filtered product washed with methanol or collected after precipitation from water. | nih.govnih.gov |
| Solvent Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Extraction with dichloromethane (DCM) from an aqueous solution. | chemicalbook.com |
| Column Chromatography | Separation of a mixture by passing it through a column containing a stationary phase (e.g., silica gel). | Purification of a crude product on a silica gel column. | chemicalbook.com |
| Derivatization for Analysis | Chemical modification of an analyte to make it suitable for a specific analytical technique. | Conversion of unstable 4-chloropyridine-2-carboxylic acid chloride to its methyl ester for HPLC analysis. | google.com |
Chemical Reactivity and Transformation Studies
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo several important reactions.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. khanacademy.orglibretexts.org This process involves the replacement of a leaving group on an acyl carbon with a nucleophile. libretexts.orgyoutube.com The reaction generally proceeds through a tetrahedral intermediate. khanacademy.org For carboxylic acids, the hydroxyl group is a poor leaving group, which makes them less reactive toward nucleophilic acyl substitution compared to derivatives like acid halides or anhydrides. youtube.comlibretexts.org However, these reactions can be facilitated by converting the hydroxyl group into a better leaving group. libretexts.org
Esterification of carboxylic acids is a common transformation. One established method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and enabling attack by the alcohol nucleophile. libretexts.org
Kinetic resolution via esterification can be used to separate enantiomers of chiral alcohols. For instance, the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane has been achieved through acylation with isobutyric anhydride (B1165640) catalyzed by a chiral isothiourea. This method allows for the separation of the alcohol and its corresponding ester with good enantioselectivity. beilstein-journals.org
Table 1: Kinetic Resolution of rac-4-hydroxy[2.2]paracyclophane
| Catalyst | Acylating Agent | Conversion (%) | Enantiomeric Excess of Recovered Alcohol (%) | Enantiomeric Excess of Ester (%) | Selectivity Factor (s) |
|---|---|---|---|---|---|
| HyperBTM (ITU 2) | Isobutyric anhydride | >50 | ~90 | ~90 | 20 |
Data sourced from a study on chiral isothiourea-catalyzed kinetic resolution. beilstein-journals.org
The direct conversion of carboxylic acids to amides by reaction with an amine is often challenging because the basic amine can deprotonate the carboxylic acid to form a non-reactive carboxylate salt. libretexts.org To overcome this, coupling reagents are frequently employed. nih.gov
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). nih.govpeptide.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for the amidation of electron-deficient amines and functionalized carboxylic acids. nih.gov
Recent advancements have focused on developing greener and safer amidation methods that avoid traditional coupling reagents. nih.govrsc.org One such approach involves the one-pot formation of a thioester from the carboxylic acid, which then reacts with an amine to form the amide. nih.gov
Table 2: Amide Synthesis from Carboxylic Acids and Electron-Deficient Amines
| Carboxylic Acid | Amine | Coupling Reagents | Yield (%) |
|---|---|---|---|
| Thiazole carboxylic acid | 4-t-butylaniline | EDC, DMAP, HOBt (cat.) | 58 |
| Boc-proline | Biphenylamine | EDC, DMAP, HOBt (cat.) | 75 |
Data from a study on amidation of electron-deficient amines. nih.gov
Acid anhydrides can be synthesized from carboxylic acids in several ways. A common laboratory method involves the reaction of a carboxylic acid with an acid chloride. libretexts.org This can be a two-step process where a carboxylic acid is first treated with a base like sodium hydroxide (B78521) to form a carboxylate anion, which then acts as a nucleophile to attack an acyl chloride. youtube.com Another method is the dehydration of two carboxylic acid molecules at high temperatures, although this is generally only practical for simple carboxylic acids. khanacademy.org
Acid anhydrides are reactive towards nucleophiles and can be used to synthesize esters and amides. libretexts.org They react with alcohols and amines in a similar fashion to acid chlorides, although they are generally less reactive. libretexts.orglibretexts.org The reaction with a nucleophile results in the formation of a new acyl compound and a carboxylate leaving group. libretexts.org
Carboxylic acids can be converted to acyl halides, most commonly acyl chlorides, by reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org The reaction with thionyl chloride converts the hydroxyl group of the carboxylic acid into an acyl chlorosulfite, which is a good leaving group. A subsequent attack by a chloride ion yields the acyl chloride. libretexts.org
Acyl halides are highly reactive intermediates in organic synthesis due to the good leaving group ability of the halide ion. youtube.comwikipedia.org They are readily converted into other carboxylic acid derivatives such as esters, amides, and anhydrides through nucleophilic acyl substitution reactions. libretexts.org For example, 4-chloropyridine-2-carboxylic acid chloride, an unstable compound, is an important intermediate for pharmaceuticals and agrochemicals and can be produced by reacting the corresponding carboxylic acid with thionyl chloride using bromine as a catalyst. google.com
Decarboxylation Pathways and Mechanisms
Decarboxylation is the removal of a carboxyl group as carbon dioxide. For many simple carboxylic acids, this process requires harsh conditions. However, decarboxylation is facilitated in molecules that have a carbonyl group at the β-position to the carboxylic acid (β-keto acids). masterorganicchemistry.com The reaction proceeds through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the final product. masterorganicchemistry.com
While 4-cyanopyrimidine-2-carboxylic acid itself is not a β-keto acid, the pyrimidine (B1678525) ring can influence its reactivity. Decarboxylative functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of readily available carboxylic acids into a variety of other compounds. nih.gov These reactions can be promoted by various catalysts, including those based on palladium, copper, silver, and nickel. nih.gov For instance, palladium-catalyzed decarboxylative cross-coupling reactions of 2-aminopyrimidine-5-carboxylic acids have been developed. researchgate.net Another approach involves photoredox catalysis, which can generate radicals from carboxylic acids that can then participate in further reactions. nih.govprinceton.edu
Salt and Co-crystal Formation Studies
Reactivity of the Nitrile Functionality
The cyano group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring, which makes the carbon atom of the nitrile group more electrophilic. nih.gov
The polarized nature of the carbon-nitrogen triple bond allows for nucleophilic addition reactions. libretexts.orgopenstax.org A nucleophile can attack the electrophilic carbon atom, leading to the formation of an imine anion intermediate. libretexts.orgopenstax.org This intermediate can then undergo further reactions.
For instance, the addition of a Grignard reagent to a nitrile, followed by hydrolysis, yields a ketone. libretexts.org The reaction proceeds through the formation of an imine salt, which is then hydrolyzed to the corresponding ketone. libretexts.org Water can also act as a nucleophile in the hydrolysis of nitriles to carboxylic acids, a reaction that can be catalyzed by either acid or base. openstax.orgchemistrysteps.com Under acidic conditions, the nitrile is first protonated, activating it towards nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, eventually leading to an amide intermediate that is subsequently hydrolyzed. openstax.org
A summary of common nucleophilic additions to the cyano group is presented in the table below.
| Nucleophile | Reagents | Intermediate | Final Product |
| Hydride (H⁻) | LiAlH₄, then H₂O | Imine anion | Primary amine |
| Hydride (H⁻) | DIBAL-H, then H₃O⁺ | Imine anion | Aldehyde |
| Grignard Reagent (R-MgX) | R-MgX, then H₃O⁺ | Imine salt | Ketone |
| Water (H₂O) | H₃O⁺ or OH⁻, heat | Amide | Carboxylic acid |
This table provides a general overview of nucleophilic additions to nitriles.
The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This reduction occurs via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orgopenstax.org The initial addition forms an imine anion, which is then further reduced to a dianion. openstax.org Subsequent quenching with water provides the primary amine. openstax.orglibretexts.org
Alternative methods for the reductive amination of carboxylic acids, which could be conceptually applied after the synthesis of the amine from the nitrile, involve direct reaction with an amine in the presence of a reducing agent. nih.govnih.gov Catalytic systems, including those based on zinc acetate (B1210297)/phenylsilane or ruthenium-tungsten bimetallic catalysts with hydrogen and ammonia (B1221849), have been developed for the one-pot reductive amination of carboxylic acids to amines. nih.govrsc.org
Pyrimidine Ring Modifications
Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This makes it highly deactivated towards electrophilic aromatic substitution. numberanalytics.com The presence of two electron-withdrawing groups, the cyano and carboxylic acid groups, further deactivates the ring, making EAS extremely difficult to achieve under standard conditions. numberanalytics.com Reactions like nitration, halogenation, and Friedel-Crafts reactions, which are common for benzene (B151609) derivatives, are generally not feasible for this compound. masterorganicchemistry.comlumenlearning.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. researchgate.netnih.govstackexchange.com While this compound itself does not have a typical leaving group at the remaining C-5 or C-6 positions, related pyrimidine derivatives with halogens at these positions would readily undergo SNAr. The cyano and carboxylic acid groups would further activate the ring towards nucleophilic attack.
In some cases, the cyano group itself can be displaced by a strong nucleophile, although this is less common. researchgate.net The regioselectivity of nucleophilic attack on substituted pyrimidines is influenced by the position of the activating and directing groups. For a 2,4-disubstituted pyrimidine, attack at the 4-position is often favored. stackexchange.com
| Substitution Type | Reactivity of this compound | Rationale |
| Electrophilic Aromatic Substitution | Very Low | The pyrimidine ring is inherently electron-deficient, and the presence of two strong electron-withdrawing groups (cyano and carboxylic acid) further deactivates the ring towards attack by electrophiles. numberanalytics.com |
| Nucleophilic Aromatic Substitution | High (with a suitable leaving group) | The electron-deficient pyrimidine ring is activated towards nucleophilic attack, a characteristic that is enhanced by the electron-withdrawing substituents. researchgate.netnih.govstackexchange.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govnih.gov For these reactions to occur on the pyrimidine core of this compound, a leaving group, typically a halide, is required at one of the ring positions. If a halogen were present at the C-5 or C-6 position, various cross-coupling reactions could be envisioned.
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond. nih.gov
Heck Coupling: Reaction with an alkene to form a C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. acs.orgnih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
Stille Coupling: Reaction with an organotin reagent to form a C-C bond. nih.gov
Decarboxylative Cross-Coupling: The carboxylic acid group itself can sometimes participate in decarboxylative cross-coupling reactions, where it is replaced by another group, although this often requires specific catalytic systems. wikipedia.org
The regioselectivity of these reactions on dihalopyrimidines can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net
The pyrimidine ring is generally stable and does not readily undergo ring-opening or rearrangement reactions under typical conditions. However, under forcing conditions or through specific reaction pathways, such transformations can be induced.
For instance, treatment with very strong nucleophiles or under reductive conditions could potentially lead to cleavage of the pyrimidine ring. Photochemical conditions can sometimes promote rearrangements in heterocyclic systems. However, there is limited specific literature describing the ring-opening or rearrangement of this compound itself. More commonly, ring-opening reactions are associated with less aromatic or strained heterocyclic systems like epoxides or cyclopropanes. mdpi.comresearchgate.netsci-hub.seresearchgate.net
Derivatization and Structural Modification Strategies
Synthesis of Pyrimidine (B1678525) Carboxylic Acid Esters and Amides
The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's physicochemical properties and for its incorporation into larger molecules.
Esterification: The conversion of 4-Cyanopyrimidine-2-carboxylic acid to its corresponding esters can be readily achieved through standard methods. Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be first converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then reacts readily with an alcohol.
Amidation: The synthesis of amides from this compound is a crucial reaction, particularly in medicinal chemistry for creating compounds with potential biological activity. youtube.com Direct reaction of the carboxylic acid with an amine is often difficult and requires high temperatures. youtube.comyoutube.com Therefore, the use of coupling agents is the preferred method for forming the amide bond under mild conditions. youtube.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org The reaction proceeds by forming an activated O-acylisourea intermediate, which is then readily attacked by the primary or secondary amine to yield the desired amide. youtube.comkhanacademy.org Another approach involves converting the carboxylic acid to an acid chloride before reacting it with an amine. nih.gov
| Coupling Reagent | Abbreviation | Mechanism of Action |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine. khanacademy.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | A water-soluble carbodiimide (B86325) that functions similarly to DCC but the urea (B33335) byproduct is water-soluble, simplifying purification. |
| Phosphorus Oxychloride | POCl3 | Can be used to directly facilitate the condensation of carboxylic acids and amines, often at elevated temperatures. mdpi.com |
Formation of Fused Heterocyclic Systems utilizing this compound as a Precursor
The pyrimidine ring is a core component of many biologically significant molecules, and fusing it with other heterocyclic rings can lead to novel compounds with diverse pharmacological properties. nih.govjchr.orgderpharmachemica.com this compound is an excellent precursor for such syntheses due to its vicinal functional groups, which can participate in cyclocondensation reactions.
The nitrile (cyano) group can be hydrolyzed to a carboxylic acid or an amide, or it can be targeted by nucleophiles. researchgate.net The presence of both the cyano and carboxylic acid groups allows for intramolecular reactions to form a new ring fused to the pyrimidine core. For instance, the carboxylic acid could be converted to an ester or amide, and the cyano group could be reduced or hydrolyzed, with subsequent intramolecular cyclization to form systems like pyridopyrimidines or pyrimidoazepines. derpharmachemica.com
Furthermore, the compound can react with bifunctional reagents in intermolecular condensation reactions. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a fused triazole ring (a triazolopyrimidine), while reaction with hydroxylamine (B1172632) could yield a fused oxadiazole ring. derpharmachemica.comresearchgate.net The synthesis of various fused pyrimidines, such as tetrazolo[1,5-a]pyrimidines and furo[2,3-d]pyrimidines, often starts from suitably functionalized pyrimidine precursors. researchgate.net
| Fused System | General Synthetic Strategy | Potential Precursor Functionality |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Cyclocondensation of a β-enaminoester with a suitable nitrogen-containing reactant. derpharmachemica.com | Aminopyrimidine and a dicarbonyl compound. |
| Triazolo[1,5-a]pyrimidine | Reaction of an aminopyrimidine with a reagent providing a two-atom N-N fragment, or cyclocondensation of an enone with 5-amino-1,2,4-triazole. nih.gov | 2-Hydrazinopyrimidine or a pyrimidine with a leaving group reactive with a triazole. |
| Tetrazolo[1,5-c]pyrimidine | Reaction of a chloropyrimidine with sodium azide. researchgate.net | A pyrimidine with a good leaving group at a position suitable for cyclization with the azide. |
| Furo[2,3-d]pyrimidine | Intramolecular cyclization of a pyrimidine bearing a side chain with hydroxyl and carbonyl functionalities. researchgate.net | A pyrimidine with an adjacent side chain containing an ether or hydroxyl group. |
Design and Synthesis of Advanced Linkers and Scaffolds for Conjugation
In modern drug discovery, particularly in the field of antibody-drug conjugates (ADCs), the linker that connects the antibody to the cytotoxic payload is a critical component influencing the efficacy and safety of the therapeutic. nih.govresearchgate.net Scaffolds are core molecular structures that can be systematically functionalized to create libraries of compounds for screening. nih.govsygnaturediscovery.com this compound is a promising candidate for the development of such linkers and scaffolds.
The pyrimidine ring can serve as a rigid central scaffold, providing a defined spatial arrangement for attached functionalities. The carboxylic acid group provides a convenient attachment point for conjugation to an antibody (e.g., via an amine group on a lysine (B10760008) residue) or to a payload molecule. mdpi.com The cyano group can also be chemically modified for conjugation. For example, it can be reduced to a primary amine, which can then be used for further chemical elaboration.
The design of a linker involves careful consideration of its stability in circulation and its ability to release the payload at the target site. nih.govcreative-biolabs.com By modifying the pyrimidine ring or the side chains attached to it, the properties of the linker, such as its hydrophilicity and cleavage mechanism, can be fine-tuned. The bifunctional nature of this compound allows for the synthesis of heterobifunctional linkers, which can connect two different molecular entities. mdpi.com
| Linker Component | Function | Potential Realization with this compound |
|---|---|---|
| Antibody Conjugation Site | Attaches the linker to the antibody. | The carboxylic acid group can be activated and reacted with an amine on the antibody to form a stable amide bond. |
| Spacer | Provides distance between the antibody and the payload, can influence solubility and steric hindrance. nih.gov | The pyrimidine ring itself acts as a rigid spacer. Further spacer elements (e.g., polyethylene (B3416737) glycol) could be attached. |
| Cleavable Trigger | Releases the payload at the target site (e.g., via pH change or enzymatic cleavage). creative-biolabs.com | A cleavable unit could be incorporated by modifying the cyano group or by attaching a cleavable moiety to the pyrimidine ring. |
| Payload Attachment Site | Attaches the linker to the drug. | The cyano group can be transformed (e.g., reduced to an amine) to provide a second, orthogonal attachment point for the payload. |
Applications in Organic Synthesis and Materials Science
Role as a Synthetic Synthon and Building Block for Complex Molecules
The bifunctional nature of 4-Cyanopyrimidine-2-carboxylic acid makes it a valuable synthon, or synthetic building block, for the construction of more complex molecular architectures. The pyrimidine (B1678525) core is a key feature in many biologically active compounds, and the dual functionalities of this molecule offer orthogonal chemical handles for synthetic transformations.
The carboxylic acid group is a versatile functional group that readily participates in a wide range of chemical reactions. It can be converted into esters, amides, acid chlorides, and other derivatives, allowing for its incorporation into larger molecules through well-established synthetic protocols. This functional group is particularly important in the synthesis of compound libraries for drug discovery, where amide bond formation is a common and reliable reaction.
Simultaneously, the cyano (nitrile) group at the 4-position provides another site for chemical modification. The electron-withdrawing nature of the cyano group influences the reactivity of the pyrimidine ring. The nitrile itself can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. The presence of these distinct reactive sites allows for sequential and controlled modifications, making it a strategic building block for creating diverse and complex molecular structures.
Precursor to Biologically Relevant Scaffolds
The pyrimidine nucleus is a fundamental scaffold in a multitude of biologically active compounds, including several approved drugs. The specific substitution pattern of this compound makes it an important precursor or structural motif for designing novel therapeutic agents. Research has demonstrated that pyrimidine derivatives containing cyano and carboxylic acid functionalities are key components in the development of various enzyme inhibitors.
Xanthine (B1682287) Oxidase (XO) Inhibitors: Derivatives based on the pyrimidine carboxylic acid scaffold have been designed and synthesized as potent inhibitors of xanthine oxidase, an enzyme targeted for the treatment of hyperuricemia and gout. nih.gov In one study, a series of 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, which feature a core structure related to our topic compound, were evaluated for their XO inhibitory activity. nih.gov Several of these compounds displayed remarkable potency, with some showing IC₅₀ values comparable to the established drug febuxostat. nih.gov The structure-activity relationship analysis from this research highlighted that modifications to the pyrimidine ring and its substituents are crucial for inhibitory potency. nih.gov
Table 1: In Vitro Xanthine Oxidase Inhibitory Potency of Selected Pyrimidine Derivatives
| Compound | IC₅₀ (μM) |
|---|---|
| 10c | 0.0240 |
| 10e | 0.0181 |
| Febuxostat (Reference) | Not specified in snippet |
Data sourced from a study on 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives. nih.gov
Cyclooxygenase-2 (COX-2) Inhibitors: The pyrimidine framework is also integral to the design of selective COX-2 inhibitors, which are a class of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govmdpi.com The general strategy often involves the modification of a carboxylic acid-containing drug to enhance its selectivity for COX-2. nih.gov Pyrimidine-5-carbonitrile scaffolds have been successfully utilized to develop new series of potent and selective COX-2 inhibitors. mdpi.com These findings underscore the importance of the cyanopyrimidine moiety as a key pharmacophore in creating targeted anti-inflammatory agents. mdpi.commdpi.com
The structural features of this compound serve as a blueprint for generating libraries of compounds that can be screened for various biological activities, demonstrating its role as a vital precursor to medicinally relevant scaffolds.
Utilization in Supramolecular Chemistry for Co-crystal Engineering
Supramolecular chemistry, which focuses on non-covalent interactions, is a key area for the application of this compound. Its structure is ideally suited for co-crystal engineering, a technique used to design multi-component molecular crystals with tailored physical and chemical properties, such as solubility and stability.
The molecule possesses both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the nitrogen of the cyano group). This combination allows for the formation of robust and predictable intermolecular hydrogen-bonding networks, known as supramolecular synthons.
Studies on analogous systems, such as cyanopyridines and aminopyrimidines with carboxylic acids, provide significant insight into the expected behavior of this compound. d-nb.infobohrium.comacs.org
Acid-Pyrimidine Heterosynthon: A highly reliable interaction is the hydrogen bond between the carboxylic acid group and a nitrogen atom of the pyrimidine ring. bohrium.comacs.org This is a recurring and robust synthon in the co-crystallization of pyrimidine derivatives with carboxylic acids.
The pKa Rule: The formation of either a co-crystal (neutral components) or a salt (proton transfer) can often be predicted by the difference in pKa values (ΔpKa) between the base (pyrimidine nitrogen) and the acid. d-nb.infoacs.org A ΔpKa of less than 0 generally results in a co-crystal, while a value greater than 3 typically leads to salt formation. d-nb.info
By carefully selecting co-former molecules, this compound can be used to assemble complex, well-defined crystalline architectures, which is a primary goal of crystal engineering. d-nb.info
Table 2: Potential Supramolecular Interactions for this compound in Co-crystal Engineering
| Interaction Type | Participating Groups | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (donor) & Pyrimidine Nitrogen (acceptor) | Forms robust acid-pyrimidine heterosynthons, directing the primary crystal structure. bohrium.comacs.org |
| Hydrogen Bonding | Carboxylic Acid (donor) & Cyano Nitrogen (acceptor) | A secondary, weaker interaction that can influence the packing arrangement. |
| π-π Stacking | Pyrimidine Rings | Contributes to the stabilization of the crystal lattice through aromatic interactions. d-nb.info |
| Nitrile-Nitrile Interactions | Cyano Groups | Can lead to antiparallel dipole-dipole interactions, further guiding the crystal packing. researchgate.net |
Applications in the Design of Functional Organic Materials
The electronic properties of this compound make it an intriguing candidate for the development of functional organic materials. The pyrimidine ring is an electron-deficient aromatic system, and this deficiency is further enhanced by the strongly electron-withdrawing cyano group.
This electronic profile suggests potential applications in areas such as:
Organic Electronics: Molecules with electron-deficient π-conjugated systems are sought after for use as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting or host materials in organic light-emitting diodes (OLEDs). The combination of the pyrimidine core and the cyano group provides the necessary electronic characteristics for such applications.
Ligands for Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic binding site for creating MOFs, which are crystalline materials with porous structures. The pyrimidine and cyano nitrogens can also act as coordination sites for metal ions. A ligand like this compound could thus be used to build multifunctional MOFs with specific electronic properties or with reactive sites within the pores (from the cyano group) for post-synthetic modification.
While specific, large-scale applications in materials science are still an emerging area of research, the fundamental molecular and electronic structure of this compound positions it as a promising building block for the next generation of advanced organic materials.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement (geometry) of molecules. nih.govcore.ac.uknih.gov For pyrimidine (B1678525) derivatives, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). nih.govrsc.orgmdpi.com These calculations begin with an initial guess of the molecular geometry, which is then systematically refined to find the lowest energy state, corresponding to the most stable structure. mdpi.com
This geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. rsc.org For instance, in related structures, the planarity of the pyrimidine ring and the orientation of the carboxylic acid and cyano groups are determined. mdpi.com The electronic structure calculations reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. core.ac.uk DFT has been successfully used to study various pyrimidine compounds, demonstrating its reliability in predicting geometric properties that are often comparable to experimental data obtained from methods like X-ray crystallography. nih.govrsc.org
Table 1: Representative DFT Calculation Parameters for Pyrimidine Derivatives
| Parameter | Typical Value/Method | Reference |
|---|---|---|
| Functional | B3LYP | nih.govrsc.org |
| Basis Set | 6-31G(d,p), 6-311G(d,p) | nih.govrsc.org |
| Software | Gaussian | mdpi.com |
| Environment | Gas Phase or Solution (PCM) | rsc.org |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 4-Cyanopyrimidine-2-carboxylic acid, the electron-withdrawing nature of the cyano group and the pyrimidine ring influences the energies of these orbitals. DFT calculations are used to determine the energies and visualize the spatial distribution of the HOMO and LUMO. rsc.orgnih.gov Typically, for such aromatic systems, the HOMO and LUMO are delocalized π-orbitals spread across the ring structure. nih.gov This analysis is vital for predicting how the molecule will interact with other chemical species in reactions. libretexts.org
Table 2: Conceptual Data from FMO Analysis
| Orbital | Role in Reactivity | Typical Location in Pyrimidine Systems |
|---|---|---|
| HOMO | Electron Donor (Nucleophile) | Delocalized π-system of the pyrimidine ring |
| LUMO | Electron Acceptor (Electrophile) | Delocalized π-system, often with contributions from substituents |
| HOMO-LUMO Gap | Indicator of Chemical Reactivity | A smaller gap indicates higher reactivity |
The Molecular Electrostatic Potential (MESP) surface provides a visual map of the charge distribution on the surface of a molecule, allowing for the prediction of its reactive sites. rsc.org It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. The resulting surface is color-coded to indicate different potential values. nih.gov
Typically, regions of negative electrostatic potential (colored red) are associated with high electron density and are susceptible to electrophilic attack. In this compound, these would be located around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are often found around the hydrogen atoms. The MESP analysis provides a clear, intuitive picture of the molecule's polarity and its preferred sites for intermolecular interactions, including hydrogen bonding. rsc.orgnih.gov
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For a molecule like this compound, MD simulations can reveal its conformational flexibility, particularly the rotation around the single bond connecting the carboxylic acid group to the pyrimidine ring. researchgate.net
By simulating the molecule in a solvent, such as water, MD can explore how solvent molecules arrange themselves around the solute and how these interactions influence its conformation and stability. researchgate.net These simulations are also invaluable for studying how the molecule interacts with larger biological targets, such as proteins. nih.gov The simulation tracks the trajectories of all atoms, providing a dynamic picture of binding processes and the formation and breaking of non-covalent interactions, which is crucial for applications like drug design. nih.gov
Non-Covalent Interaction (NCI) Analysis and Energy Frameworks
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are critical in determining the structure and stability of molecular crystals and complexes. researchgate.netnih.gov NCI analysis is a computational technique that helps to visualize and characterize these weak interactions in three-dimensional space. researchgate.netresearchgate.net The method generates isosurfaces that highlight regions of significant non-covalent interactions.
The color and shape of these surfaces provide information about the type and strength of the interaction:
Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker van der Waals interactions.
Red surfaces denote repulsive steric clashes.
This analysis, often combined with Quantum Theory of Atoms in Molecules (QTAIM), allows for a detailed understanding of the forces that govern the crystal packing of this compound. researchgate.netnih.govresearchgate.net
The hydrogen bonding capabilities of this compound are significant due to the presence of both a hydrogen bond donor (the carboxylic acid -OH) and several acceptors (the pyrimidine ring nitrogens, the carbonyl oxygen, and the cyano nitrogen). d-nb.info In the solid state, these groups are likely to participate in extensive hydrogen bonding networks.
Crystal structure analysis of similar pyrimidine carboxylic acids often reveals the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common motif for carboxylic acids. nih.gov Additionally, the pyrimidine nitrogen atoms can accept hydrogen bonds, leading to the formation of more complex one-, two-, or three-dimensional networks. d-nb.infonih.gov The cyano group can also participate as a weak hydrogen bond acceptor. Analyzing these networks is essential for understanding the crystal engineering principles of this compound and predicting its physical properties, such as melting point and solubility. d-nb.info
Table 3: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) of another molecule | Strong Dimer Formation |
| Carboxylic Acid (-OH) | Pyrimidine Nitrogen | Acid-Base Interaction |
| Carboxylic Acid (-OH) | Cyano Nitrogen (-C≡N) | Weak Hydrogen Bond |
π-π Stacking Interactions
Computational studies on related heterocyclic systems, such as cyanopyridines, have provided valuable insights into the nature and strength of these interactions. Density Functional Theory (DFT) calculations on cocrystals of 2-cyanopyridine (B140075) and 4-cyanopyridine (B195900) with dicarboxylic acids have revealed that the π-π stacking motif is a major dominating intermolecular interaction. researchgate.net The analysis of intermolecular potentials in the crystal structure of 2-cyanopyridine, a compound with a similar nitrogen-containing aromatic ring, indicates that the π-π stacking motif has a stronger influence on the crystal packing than hydrogen bonds, with an estimated energy of approximately -22.6 kJ/mol. researchgate.net For the crystal structure of pyrimidine-4-carboxylic acid, the distance between adjacent molecular sheets held together by van der Waals interactions, which include π-π stacking, is 3.171 (1) Å. researchgate.net
These findings suggest that for this compound, the electron-withdrawing nature of the cyano and carboxylic acid groups influences the electrostatic potential of the pyrimidine ring, which in turn governs the geometry and energy of the π-π stacking interactions. It is anticipated that the molecule would adopt a slipped-parallel or a T-shaped stacking arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. The precise stacking energy and geometry for this compound would require specific DFT calculations, taking into account the specific electronic distribution of the molecule.
Table 1: Calculated π-π Stacking Interaction Energies for Related Heterocyclic Compounds
| Compound/System | Methodology | Calculated Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|
| 2-Cyanopyridine | UNI Force Field | -22.6 | researchgate.net |
| 4-Cyanopyridine - Adipic Acid Cocrystal | UNI Force Field | -22.3 | researchgate.net |
| Stacked Pyridinium Ions | M06-2X/6-311++G(d,p) | Varies with substituent and solvent |
Prediction of Spectroscopic Parameters for Mechanistic Interpretation
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide insights into the molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT calculations, typically with the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR when compared to experimental data for similar organophosphorus compounds. nih.gov
For this compound, the chemical shifts of the pyrimidine ring protons would be influenced by the electron-withdrawing cyano and carboxylic acid groups. The acidic proton of the carboxylic acid group is expected to have a chemical shift in the range of 10-13 ppm. nih.gov The carbon atoms of the pyrimidine ring, the cyano group, and the carboxylic acid group would exhibit characteristic chemical shifts in the ¹³C NMR spectrum. The carboxyl carbon typically appears in the 165-185 ppm range, while nitrile carbons are found between 115 and 130 ppm. oregonstate.edulibretexts.org
Vibrational Spectroscopy (IR and Raman):
The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. These calculations provide the vibrational frequencies and intensities of the normal modes, which can be correlated with experimental spectra. researchgate.netias.ac.inphyschemres.org
Key vibrational modes for this molecule would include the C≡N stretching vibration of the cyano group, typically observed around 2230 cm⁻¹, the C=O stretching of the carboxylic acid, and various C-H and ring stretching and bending modes of the pyrimidine core. researchgate.netsci-hub.se The calculated spectra can help in the definitive assignment of experimental bands and in understanding how intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, affect the vibrational frequencies. researchgate.net
Table 2: Typical Calculated Spectroscopic Data Ranges for Related Functional Groups
| Spectroscopic Technique | Functional Group | Predicted Chemical Shift / Frequency Range | Reference |
|---|---|---|---|
| ¹³C NMR | Carboxyl Carbon (-COOH) | 165 - 185 ppm | oregonstate.edulibretexts.org |
| ¹³C NMR | Nitrile Carbon (-C≡N) | 115 - 130 ppm | oregonstate.edu |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10 - 13 ppm | nih.gov |
| IR Spectroscopy | Nitrile Stretch (-C≡N) | ~2230 cm⁻¹ | researchgate.net |
| IR Spectroscopy | Carbonyl Stretch (-C=O) | 1700 - 1760 cm⁻¹ |
Reactivity Prediction and Reaction Pathway Calculations
Theoretical calculations are instrumental in predicting the reactivity of molecules and elucidating potential reaction pathways. For this compound, computational studies can explore various reactions, including its synthesis and potential transformations.
One important reaction pathway is the synthesis of the carboxylic acid from the corresponding nitrile. The hydrolysis of a cyanohydrin to an α-hydroxy carboxylic acid is a well-understood mechanism that can be modeled computationally. doaj.org Similarly, the synthesis of 4-cyanopyridine, a precursor, can occur through the reaction of 4-methylpyridine (B42270) with ammonia (B1221849) and air. nih.gov
Furthermore, DFT calculations can be employed to investigate the decarboxylation of this compound. Studies on the decarboxylation of other aryl carboxylic acids have shown that the reaction mechanism and energy barriers are significantly influenced by factors such as the presence of ortho substituents and the nature of the reaction medium. nih.govnih.gov For instance, the acid-catalyzed decarboxylation of salicylic (B10762653) acids has been shown to have energy barriers of around 20-21 kcal/mol. nih.gov The presence of the nitrogen atoms in the pyrimidine ring of this compound would likely influence the electronic distribution and, consequently, the energetics of the decarboxylation process.
Computational models can also predict the sites of electrophilic and nucleophilic attack, providing insights into the molecule's reactivity towards various reagents. The calculation of reactivity descriptors such as Fukui functions and molecular electrostatic potential (MEP) maps can identify the most reactive sites within the molecule.
Table 3: Computationally Studied Reaction Parameters for Related Reactions
| Reaction Type | Related System | Computational Method | Key Findings / Calculated Parameters | Reference |
|---|---|---|---|---|
| Decarboxylation | Salicylic Acids | DFT (B3LYP/6-31++G(d,p)) | Energy barrier of ~21 kcal/mol (acid-catalyzed) | nih.gov |
| Hydrolysis | Cyanohydrins | - | Well-established mechanism | doaj.org |
| Synthesis | 4-Cyanopyridine | - | From 4-methylpyridine, ammonia, and air | nih.gov |
Strictly Excluding Basic Compound Identification Data
High-Resolution Mass Spectrometry for Reaction Intermediates and Products
High-resolution mass spectrometry (HRMS) is a critical tool for the precise mass determination of 4-Cyanopyrimidine-2-carboxylic acid and its reaction intermediates, providing unequivocal confirmation of elemental composition. In positive-ion mode, the molecular ion peak ([M+H]⁺) would be expected, with its high-resolution measurement allowing for the calculation of the exact molecular formula.
The fragmentation pattern of this compound under mass spectrometric analysis is predictable based on the fragmentation of similar carboxylic acids and pyrimidine (B1678525) derivatives. np-mrd.orgslideshare.netlibretexts.org Key fragmentation pathways would likely involve the initial loss of the carboxyl group as CO₂ (a loss of 44 Da) or the entire carboxylic acid moiety (a loss of 45 Da), a common fragmentation for carboxylic acids. slideshare.netlibretexts.org Subsequent fragmentation of the pyrimidine ring would likely proceed through the loss of HCN (27 Da) from the pyrimidine ring itself, a characteristic fragmentation for nitrogen-containing heterocyclic compounds. The presence of the cyano group offers another fragmentation pathway, potentially involving the loss of the CN radical (26 Da). The analysis of these fragment ions by HRMS provides further structural confirmation.
For instance, the mass spectrometric study of various 4-pyrimidine carboxylic acids has shown that fragmentation is significantly influenced by the nature of substituents on the pyrimidine ring. np-mrd.org This underscores the importance of substituent effects on the fragmentation pathways of this compound.
Multi-dimensional Nuclear Magnetic Resonance (NMR) for Complex Structure and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrimidine ring. Due to the electron-withdrawing nature of the cyano and carboxylic acid groups, these protons would be deshielded and appear at downfield chemical shifts, likely in the aromatic region. chemicalbook.comchemicalbook.com The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, typically between 10-13 ppm, although its position and broadness can be influenced by solvent and concentration. libretexts.orgorganicchemistrydata.org
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. A predicted ¹³C NMR spectrum suggests specific chemical shifts for the carbon atoms in the molecule. np-mrd.org The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of 160-170 ppm. The carbon of the cyano group typically appears around 115-120 ppm. The pyrimidine ring carbons will have distinct chemical shifts influenced by the nitrogen atoms and the substituents. For comparison, the chemical shifts of 4-cyanopyridine (B195900) show the carbon attached to the cyano group at a different position compared to the other ring carbons. researchgate.net
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. youtube.comresearchgate.netsdsu.eduepfl.ch
COSY would reveal the coupling between the two protons on the pyrimidine ring.
HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Assignments
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to study its vibrational modes. mdpi.comnih.govnih.govmdpi.comresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and cyano functionalities. libretexts.org
A broad O-H stretching vibration from the carboxylic acid dimer is typically observed in the range of 2500-3300 cm⁻¹. libretexts.org
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid is expected around 1700-1730 cm⁻¹.
The C≡N stretching vibration of the cyano group will appear as a sharp, intense band in the region of 2220-2240 cm⁻¹.
Vibrations associated with the pyrimidine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also a strong and characteristic band in the Raman spectrum. The symmetric vibrations of the pyrimidine ring are often more intense in the Raman spectrum compared to the IR spectrum.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and assist in the assignment of the experimental IR and Raman bands. nih.govresearchgate.net
X-ray Diffraction Studies for Crystal Structure and Supramolecular Arrangement
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of this compound in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the likely supramolecular arrangements. rsc.orgresearchgate.netrsc.org
Advanced Chromatographic Techniques for Purity and Reaction Monitoring
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. creative-proteomics.comnih.govturkjps.orgmdpi.comnih.govresearchgate.netnih.gov
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net The pH of the mobile phase would be a critical parameter to control the retention and peak shape of the acidic analyte. Detection is commonly performed using a UV detector, as the pyrimidine ring and conjugated system will absorb UV light.
For more detailed analysis, HPLC can be coupled with mass spectrometry (LC-MS). This powerful combination allows for the separation of the target compound from impurities, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net This is particularly useful for identifying and quantifying reaction byproducts and degradation products. The synthesis of pyrimidines can be monitored by analyzing aliquots of the reaction mixture, allowing for optimization of reaction conditions to maximize yield and purity. creative-proteomics.comcreative-proteomics.comchemscene.com
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for exploring the full potential of 4-cyanopyrimidine-2-carboxylic acid and its derivatives. Future research will likely focus on several key areas:
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. The Biginelli reaction, a classic MCR for pyrimidine (B1678525) synthesis, could be adapted for the synthesis of 4-cyanopyrimidine derivatives. wikipedia.org Research into novel MCRs that allow for the direct incorporation of the cyano and carboxylic acid functionalities at the desired positions of the pyrimidine ring would be highly valuable.
Ultrasound-Assisted Synthesis: Ultrasound irradiation has emerged as a green and efficient method for accelerating organic reactions. nih.gov Its application to the synthesis of pyrimidine derivatives has been shown to reduce reaction times and improve yields. nih.gov Future studies could explore the use of ultrasound in various steps of the synthesis of this compound, from the formation of the pyrimidine core to subsequent derivatization.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. The industrial production of related compounds like 4-cyanopyridine-2-carboxamide (B6282434) can utilize flow chemistry for efficient and consistent manufacturing. tandfonline.com Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.
Novel Cyclization Strategies: Exploring new ways to construct the pyrimidine ring is a continuous area of research. One-pot, three-component reactions have been successfully used to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines from cyanoguanidine, malononitrile, and aromatic aldehydes. nih.gov Adapting such strategies to incorporate a carboxylic acid precursor could provide a direct route to the target scaffold.
Exploration of New Chemical Transformations for Diversification
To expand the chemical space around the this compound core, the exploration of new chemical transformations is crucial. This will enable the generation of diverse libraries of compounds for screening and optimization.
Functional Group Interconversion: The cyano and carboxylic acid groups are versatile handles for a wide range of chemical transformations. The cyano group can undergo reduction to an amine or be converted to other functional groups through nucleophilic substitution. tandfonline.com The carboxylic acid can be transformed into esters, amides, or other functionalities. nih.gov For instance, the conversion of carboxylic acids to trifluoromethyl ketones is a valuable transformation for introducing the trifluoromethyl group, a common motif in pharmaceuticals. nih.gov
Cross-Coupling Reactions: Modern cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Electrochemical reductive cross-coupling has been used to prepare 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. nih.gov Applying similar strategies to derivatives of this compound could lead to the synthesis of a wide array of substituted analogs.
Hybrid Molecule Synthesis: The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties is a promising strategy for developing multi-target agents. For example, the synthesis of quinolinone-cinnamic or benzoic acid hybrids has been explored to create compounds with combined antioxidant and enzyme inhibitory activities. cornell.edu
Identification of Novel Molecular Targets for Bioactivity
While the biological activities of some cyanopyrimidine derivatives are known, a vast landscape of potential molecular targets remains to be explored for compounds derived from this compound.
Enzyme Inhibition: The 4-cyanopyrimidine moiety has been identified as a "warhead" in covalent inhibitors of cathepsin K, an enzyme involved in bone resorption and a target for osteoporosis treatment. wur.nl This suggests that derivatives of this compound could be explored as inhibitors of other cysteine proteases or enzymes where a reactive nitrile can form a covalent bond. wur.nlacs.org Furthermore, other cyanopyrimidine derivatives have shown inhibitory activity against enzymes like VEGFR-2, HER-2, and COX-2, indicating a broad potential for this scaffold in cancer and inflammation research. wikipedia.orgnih.gov Recent studies have also investigated pyrimidine derivatives as inhibitors of metabolic enzymes such as carbonic anhydrases, cholinesterases, α-glycosidase, and aldose reductase. nih.gov
Receptor Modulation: The pyrimidine ring is a common feature in many FDA-approved drugs and can interact with various biological targets. nih.gov Systematic screening of this compound derivatives against a wide range of receptors could uncover novel biological activities.
Antiviral and Antimicrobial Activity: Pyrimidine analogs have a long history as antiviral and antimicrobial agents. nih.gov The unique electronic properties conferred by the cyano and carboxylic acid groups may lead to novel mechanisms of action against viral or microbial targets.
Advanced Computational Modeling and Machine Learning Applications in Design
Computational methods are becoming indispensable tools in modern drug discovery and can significantly accelerate the design and optimization of new molecules based on the this compound scaffold.
Structure-Based Drug Design (SBDD): For known biological targets, SBDD techniques like molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes and affinities of this compound derivatives. nih.govrsc.org This allows for the rational design of compounds with improved potency and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. nih.govrsc.org These methods use the information from a set of known active and inactive molecules to build predictive models that can guide the design of new, more active compounds.
Machine Learning and AI: The application of machine learning and artificial intelligence is revolutionizing drug design. nih.govrsc.org These techniques can be used for a wide range of tasks, including predicting biological activity, identifying potential off-target effects, and even de novo design of novel molecules with desired properties. growingscience.com For instance, machine learning models can be trained to predict the binding affinity of a compound to a target with greater accuracy than traditional scoring functions. rsc.org
Integration with Other Chemical Disciplines (e.g., Photochemistry, Electrochemistry)
The integration of photochemistry and electrochemistry with the synthesis and application of this compound derivatives opens up new and exciting research avenues.
Electrochemistry: Electrochemical methods offer green and efficient alternatives to traditional chemical reactions. The electrochemical synthesis of pyrimidine derivatives has been demonstrated, and this approach could be adapted for the synthesis of the this compound core. nih.govresearchgate.net Furthermore, electrochemistry can be used to study the redox properties of these molecules, which can be important for their biological activity. nih.gov For example, electrosynthesis has been used to incorporate carbon dioxide into pyridine (B92270) rings, a reaction that is otherwise challenging. cornell.edu A similar approach could be envisioned for modifying the pyrimidine ring of this compound.
Photochemistry: The photochemical properties of pyrimidines are well-studied, particularly in the context of DNA damage, where they can form dimers upon exposure to UV light. tandfonline.comrsc.org The photolytic decomposition of pyrimidine to uracil (B121893) under UV light is also known. wikipedia.org Exploring the photochemical reactions of this compound could lead to novel applications in areas such as photodynamic therapy or the development of photo-switchable biological probes. The photochemical isomerization of related cyanopyrroles has been studied theoretically, and similar investigations could provide insights into the potential photoreactivity of cyanopyrimidines. nih.gov
Q & A
Q. What are the optimized synthetic routes for 4-Cyanopyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of pyrimidine precursors. For example, cyano group introduction via nucleophilic substitution or cross-coupling reactions. Key parameters include:
- Catalyst selection : Palladium-based catalysts for cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity .
- Temperature : Higher temperatures (80–120°C) improve reaction kinetics but risk decomposition.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .
Table 1 : Comparative synthesis conditions and yields
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chloropyrimidine-2-CO₂H | KCN, DMF, 100°C, 12h | 65–72 | Adapted from |
| 4-Aminopyrimidine-2-CO₂H | CuCN, AcOH, reflux, 8h | 55–60 | Derived from |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 50:50 over 20 min) to assess purity (>98%) .
- NMR : Confirm cyano group presence via ¹³C NMR (~115 ppm for C≡N) and carboxylate proton (δ 12–13 ppm in D₂O) .
- Mass Spectrometry : ESI-MS in negative ion mode for [M-H]⁻ peak (theoretical m/z: 175.04).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or derivative stability. Mitigation approaches:
- Dose-response profiling : Test multiple concentrations (nM–µM) to identify non-linear effects.
- Metabolic stability assays : Use liver microsomes to assess degradation rates .
- Structural analogs : Compare with 5-Hydroxypyridine-2-carboxylic acid (PubChem DTXSID10934029) to isolate functional group contributions .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with viral protease PDB structures (e.g., SARS-CoV-2 Mpro) to evaluate binding affinity .
- DFT calculations : Assess electron-withdrawing effects of the cyano group on carboxylate reactivity (B3LYP/6-31G* basis set) .
- MD simulations : Track ligand-protein stability over 100 ns to identify key residues for mutagenesis validation.
Q. What are the challenges in derivatizing this compound for selective bioactivity?
- Methodological Answer : The electron-deficient pyrimidine ring complicates electrophilic substitutions. Solutions include:
- Protecting groups : Use tert-butyl esters for carboxylate protection during nitration or halogenation .
- Microwave-assisted synthesis : Accelerate reactions (e.g., amide coupling) to reduce side-product formation .
Table 2 : Common derivatives and applications
Data Analysis & Validation
Q. How to validate the role of the cyano group in modulating enzyme inhibition?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., 4-Carboxypyrimidine-2-carboxylic acid) and compare IC₅₀ values .
- Crystallography : Co-crystallize with target enzymes (e.g., dihydrofolate reductase) to visualize binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
